molecular formula C20H18N2O2S B2510736 1-(1-benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851801-44-0

1-(1-benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2510736
CAS No.: 851801-44-0
M. Wt: 350.44
InChI Key: GOVIHBULBIAEAW-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a benzofuran moiety, a sulfanyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Construction of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving aldehydes and amines under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(1-Benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

  • 1-(1-Benzofuran-2-carbonyl)-2-{[(phenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(1-Benzofuran-2-carbonyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Uniqueness: 1-(1-Benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of the 2-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

The compound 1-(1-benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Activity

Benzofuran derivatives have been studied for their antioxidant properties. A related study on 2,3-dihydro-1-benzofuran-5-ols demonstrated significant neuroprotective effects against oxidative stress in mouse models. The criteria for evaluating antioxidant activity included inhibition of lipid peroxidation and superoxyl radical scavenging capabilities . While specific data on the target compound's antioxidant activity is limited, its structural similarity suggests potential efficacy.

Anti-inflammatory Effects

Benzofuran compounds have shown promise as anti-inflammatory agents. Research indicates that certain benzofuran derivatives can inhibit pro-inflammatory cytokines and modulate immune responses. For instance, studies on benzofuran-2-carboxylic acid derivatives revealed immune-enhancing properties in human lymphocytes under simulated microgravity conditions . This suggests a potential application of the target compound in inflammatory diseases.

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively documented. In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines. For example, KMEG and KM12, two newly synthesized benzofuran derivatives, exhibited significant cytotoxic effects against cancer cells exposed to radiation . Although direct studies on the target compound are scarce, its structural characteristics may confer similar anticancer properties.

The mechanisms through which benzofuran derivatives exert their biological effects often involve modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, inhibition of the NF-kB pathway and activation of caspase cascades have been reported in related compounds . Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound.

Case Studies

Several case studies highlight the biological activities of related benzofuran compounds:

  • Neuroprotective Effects : A study demonstrated that a benzofuran analogue protected against head injuries in mice by reducing oxidative stress markers .
  • Cancer Cell Inhibition : Research involving benzofuran derivatives showed significant inhibition of tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .
  • Inflammation Modulation : The use of benzofuran derivatives in models of arthritis revealed their ability to reduce inflammation and joint damage by downregulating pro-inflammatory cytokines .

Data Tables

Biological ActivityRelated CompoundEffectReference
Antioxidant2,3-Dihydro-1-benzofuran-5-olNeuroprotection
Anti-inflammatoryBenzofuran-2-carboxylic acidImmune enhancement
AnticancerKMEG and KM12Cytotoxicity in cancer cells

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-6-2-3-8-16(14)13-25-20-21-10-11-22(20)19(23)18-12-15-7-4-5-9-17(15)24-18/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVIHBULBIAEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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